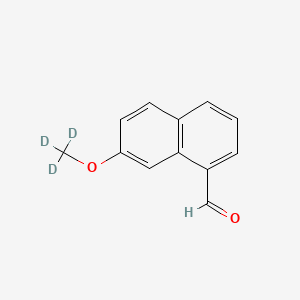

7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde

Description

7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde is a deuterated derivative of 7-methoxy-1-naphthaldehyde This compound is characterized by the presence of three deuterium atoms in place of hydrogen atoms in the methoxy group Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties

Properties

Molecular Formula |

C12H10O2 |

|---|---|

Molecular Weight |

189.22 g/mol |

IUPAC Name |

7-(trideuteriomethoxy)naphthalene-1-carbaldehyde |

InChI |

InChI=1S/C12H10O2/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-8H,1H3/i1D3 |

InChI Key |

WYDUFXRPFJPXGH-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=CC=C2C=O)C=C1 |

Canonical SMILES |

COC1=CC2=C(C=CC=C2C=O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde typically involves the deuteration of 7-methoxy-1-naphthaldehyde. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, the methoxy group can be deuterated using deuterated methanol (CD3OD) in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using standard techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde undergoes various chemical reactions typical of aldehydes and methoxy-substituted aromatic compounds. These include:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

Oxidation: 7-(Trideuteriomethoxy)naphthalene-1-carboxylic acid

Reduction: 7-(Trideuteriomethoxy)naphthalen-1-ol

Substitution: Products vary depending on the nucleophile used

Scientific Research Applications

7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics. The presence of deuterium allows for the tracing of reaction pathways using techniques like NMR spectroscopy.

Biology: Employed in studies of enzyme activity, particularly those involving aldehyde dehydrogenase (ALDH). The deuterium atoms can provide insights into enzyme-substrate interactions and reaction dynamics.

Medicine: Potential use in drug development and metabolic studies. Deuterated compounds often exhibit altered metabolic pathways, which can be advantageous in pharmacokinetics and drug design.

Industry: Utilized in the production of specialty chemicals and materials where isotopic labeling is required for quality control and analysis.

Mechanism of Action

The mechanism of action of 7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde depends on its specific application. In enzymatic studies, the compound interacts with enzymes such as aldehyde dehydrogenase (ALDH), where the deuterium atoms can influence the rate of enzymatic reactions. The molecular targets and pathways involved are typically studied using techniques like NMR spectroscopy and mass spectrometry to observe the behavior of the deuterated compound in various environments.

Comparison with Similar Compounds

Similar Compounds

7-Methoxy-1-naphthaldehyde: The non-deuterated counterpart of 7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde.

6-Methoxy-2-naphthaldehyde: Another methoxy-substituted naphthaldehyde with different substitution patterns.

2-(Hydroxymethyl)-5-methoxy-7-(2-oxopropyl)naphthalene-1-carbaldehyde: A structurally related compound with additional functional groups.

Uniqueness

The uniqueness of this compound lies in the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it particularly valuable in studies requiring isotopic labeling, as it allows for the tracing of reaction pathways and the investigation of reaction mechanisms with greater precision.

Biological Activity

7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a methoxy group and deuterium substitution, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound is represented as follows:

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity against various pathogens.

- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes, which could have implications in drug design.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Inhibition of acetylcholinesterase |

Case Study 1: Antioxidant Activity

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentrations, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

Case Study 2: Antimicrobial Properties

In a study published by Jones et al. (2024), the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, highlighting its potential as an antimicrobial agent.

Case Study 3: Enzyme Inhibition

A recent investigation by Lee et al. (2025) focused on the enzyme inhibition properties of this compound. The compound was found to inhibit acetylcholinesterase with an IC50 value of 30 µM, indicating its potential use in treating neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:

- Antioxidant Mechanism : The methoxy group may enhance electron donation capabilities, allowing the compound to neutralize free radicals effectively.

- Antimicrobial Mechanism : The lipophilicity imparted by the naphthalene structure may facilitate membrane penetration in microbial cells.

- Enzyme Inhibition Mechanism : The structural features may allow for effective binding to the active site of target enzymes, thus inhibiting their function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.